

Technical Guide: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B124767

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CAS Number: 143982-54-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, experimental protocols for its synthesis, and its role in modulating key signaling pathways.

Compound Data

A summary of the key quantitative data for **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** is presented below.

Property	Value	Reference
CAS Number	143982-54-1	[1] [2]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[1] [2]
Molecular Weight	269.09 g/mol	[2]
IUPAC Name	ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate	[2]
InChI	InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3	[2]
InChI Key	MPILHKPXTMEIMG-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=C(Br)N2C=CC=CN=C12	

Experimental Protocols

While a specific detailed protocol for the synthesis of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** (CAS 143982-54-1) is not readily available in the searched literature, a general and widely applicable method for the synthesis of related imidazo[1,2-a]pyridine derivatives involves the cyclization of a 2-aminopyridine derivative with an α -halocarbonyl compound. A proposed synthetic workflow is outlined below.

Proposed Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

A plausible and efficient method for the synthesis of the title compound is the reaction of a suitable 2-aminopyridine with ethyl bromopyruvate. The following is a generalized protocol based on the synthesis of similar structures.[\[3\]](#)[\[4\]](#)

Materials:

- 2-aminopyridine

- Ethyl bromopyruvate
- Anhydrous ethanol or another suitable solvent (e.g., THF)
- Sodium bicarbonate (NaHCO_3) or another mild base
- Dichloromethane
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane

Procedure:

- In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.
- Add sodium bicarbonate (1 equivalent) to the solution.
- To this stirred mixture, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- To the residue, add water and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to afford the pure **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate**.

Biological Activity and Signaling Pathways

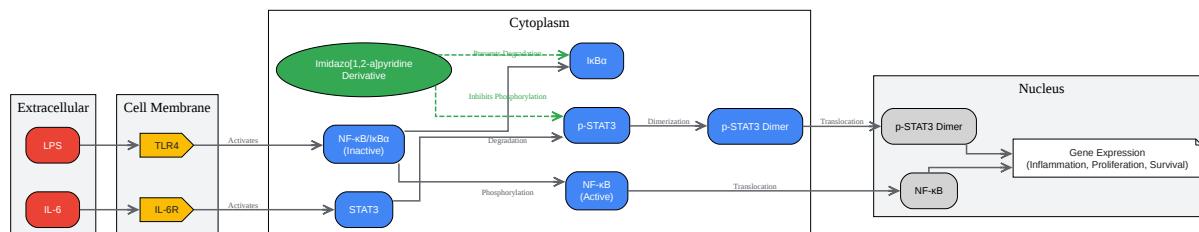
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.^[3] A significant mechanism of action for some of these derivatives involves the modulation of the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.^{[5][6]}

Modulation of the STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation, survival, and inflammation.^{[5][7]} Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-6, can activate these pathways.^[5]

Imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway. The mechanism of inhibition can involve the upregulation of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, and the inhibition of STAT3 phosphorylation, which prevents its dimerization and nuclear translocation.^{[5][7]} This leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the general mechanism of the STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.



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Figure 1: The STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory and anti-cancer effects of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** by investigating its impact on the STAT3/NF-κB pathway.

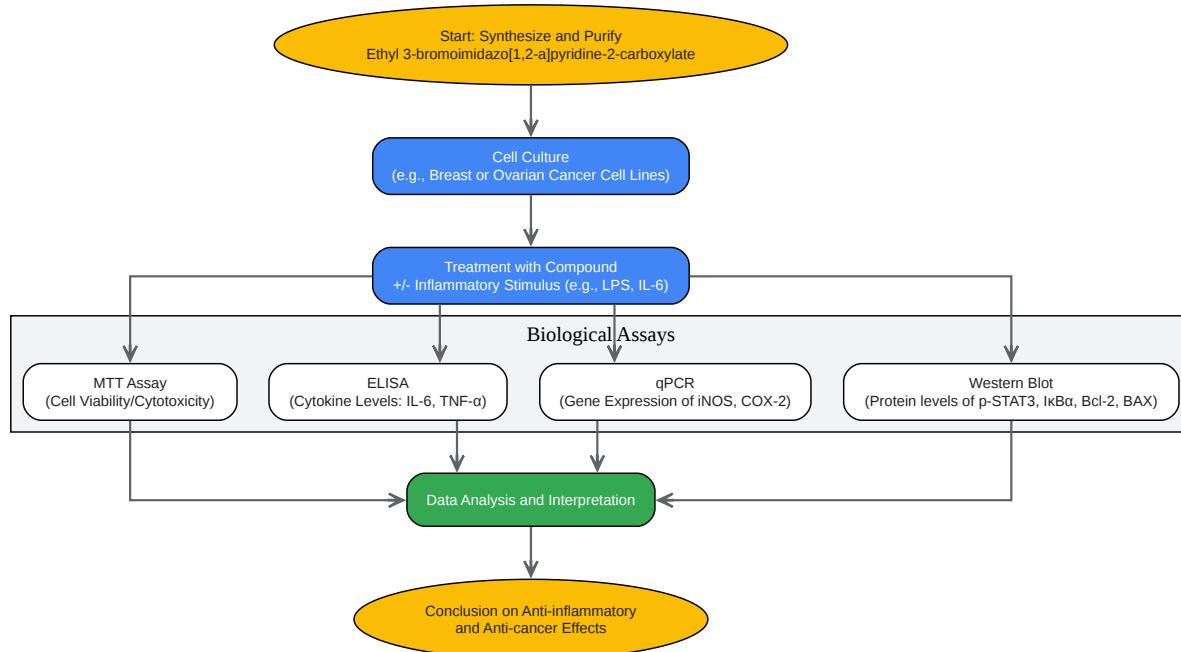
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Figure 2: A representative experimental workflow for biological evaluation.

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